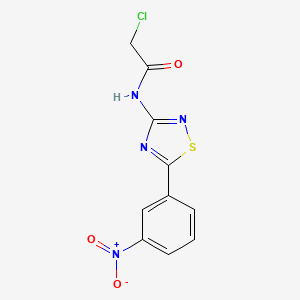

2-chloro-N-(5-(3-nitrophenyl)-1,2,4-thiadiazol-3-yl)acetamide

Description

Properties

IUPAC Name |

2-chloro-N-[5-(3-nitrophenyl)-1,2,4-thiadiazol-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN4O3S/c11-5-8(16)12-10-13-9(19-14-10)6-2-1-3-7(4-6)15(17)18/h1-4H,5H2,(H,12,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUFQDKYMCYRDHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C2=NC(=NS2)NC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(5-(3-nitrophenyl)-1,2,4-thiadiazol-3-yl)acetamide typically involves the following steps:

Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazide derivatives with carboxylic acids or their derivatives under acidic or basic conditions.

Nitration of the Phenyl Ring: The phenyl ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position.

Chlorination and Acetylation: The final step involves the chlorination of the acetamide group and its subsequent attachment to the thiadiazole ring. This can be achieved using reagents like thionyl chloride or phosphorus trichloride, followed by reaction with acetic anhydride.

Industrial Production Methods

In an industrial setting, the production of 2-chloro-N-(5-(3-nitrophenyl)-1,2,4-thiadiazol-3-yl)acetamide would involve large-scale batch or continuous processes. Key considerations include the optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Substitution Reactions: The chloro group in the acetamide moiety can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

Reduction Reactions: The nitro group on the phenyl ring can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.

Oxidation Reactions: The thiadiazole ring can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or amines can be used under mild to moderate conditions.

Reduction: Hydrogenation reactions typically require a catalyst and are conducted under atmospheric or elevated pressures.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed under controlled conditions.

Major Products

Substitution Products: Various substituted acetamides depending on the nucleophile used.

Reduction Products: Amino derivatives of the original compound.

Oxidation Products: Oxidized thiadiazole derivatives with potential new functional groups.

Scientific Research Applications

2-chloro-N-(5-(3-nitrophenyl)-1,2,4-thiadiazol-3-yl)acetamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

Biology: Investigated for its potential antimicrobial and antifungal properties, making it a candidate for the development of new antibiotics.

Medicine: Explored for its anticancer activity, particularly in targeting specific cancer cell lines.

Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its versatile chemical properties.

Mechanism of Action

The mechanism of action of 2-chloro-N-(5-(3-nitrophenyl)-1,2,4-thiadiazol-3-yl)acetamide involves its interaction with specific molecular targets:

Antimicrobial Activity: The compound may inhibit bacterial cell wall synthesis or interfere with essential enzymes, leading to cell lysis and death.

Anticancer Activity: It may induce apoptosis in cancer cells by interacting with cellular pathways that regulate cell growth and survival, such as the p53 pathway or caspase activation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Heterocyclic Core Variations

1,2,4-Thiadiazole vs. 1,3,4-Thiadiazole

- Target Compound : Contains a 1,2,4-thiadiazole ring.

- Analog : 2-Chloro-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)acetamide (CAS: 21521-87-9) .

Thiadiazole vs. Oxadiazole

- Analog: 2-Chloro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide . Key Difference: Replacement of sulfur with oxygen in the heterocycle. This may decrease cytotoxicity in cancer cell lines .

Substituent Variations on the Aromatic Ring

3-Nitrophenyl vs. Phenyl

3-Nitrophenyl vs. 4-Chlorophenyl

- Analog: 2-Chloro-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)acetamide . Key Difference: Chlorine (electron-withdrawing) vs. nitro (stronger electron-withdrawing).

Acetamide Substituent Variations

Chloroacetamide vs. Dichloroacetamide

- Analog : 2,2-Dichloro-N-(4-methyl-5-(6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)thiophen-2-yl)acetamide (IC₅₀ = 30±1 nM against CDK5/p25) .

Substituted Piperazine Derivatives

Physicochemical and Toxicity Profiles

- Toxicity: Chloroacetamides generally carry risks of skin sensitization (H317) and eye damage (H318), as seen in 2-chloro-N-(4-methylphenyl)acetamide .

Biological Activity

2-chloro-N-(5-(3-nitrophenyl)-1,2,4-thiadiazol-3-yl)acetamide is a synthetic compound belonging to the class of thiadiazole derivatives. Its structure features a chloroacetamide group attached to a thiadiazole ring substituted with a nitrophenyl group. This compound has garnered attention for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

- IUPAC Name : 2-chloro-N-(5-(3-nitrophenyl)-1,2,4-thiadiazol-3-yl)acetamide

- Molecular Formula : C₁₀H₇ClN₄O₃S

- Molecular Weight : 298.706 g/mol

- CAS Number : 113808-40-5

The primary target of this compound is the penicillin-binding protein (PBP) in bacteria such as Klebsiella pneumoniae. The interaction stabilizes the enzyme at the active site, leading to cell lysis and bacterial death. This mechanism is crucial for its potential applications in developing new antibiotics.

Antimicrobial Activity

Research indicates that 2-chloro-N-(5-(3-nitrophenyl)-1,2,4-thiadiazol-3-yl)acetamide exhibits significant antimicrobial properties. It has been evaluated against various bacterial strains, demonstrating effectiveness particularly against Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Klebsiella pneumoniae | 10 µM |

| Staphylococcus aureus | 15 µM |

| Escherichia coli | 20 µM |

| Bacillus subtilis | 12 µM |

Anticancer Activity

The compound has also been investigated for its anticancer potential. Studies have shown that it can induce apoptosis in various cancer cell lines through the activation of caspases.

Table 2: Anticancer Activity Against Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF7 | 25 | Caspase activation |

| PC3 | 30 | Induction of apoptosis |

| SKNMC | 28 | Cell cycle arrest |

Case Studies and Research Findings

- Antimicrobial Study : A study published in MDPI evaluated the compound's effectiveness against multiple bacterial strains. The results indicated that it holds promise as a new antibiotic candidate due to its low MIC values against resistant strains.

- Anticancer Research : Another research highlighted its ability to activate caspases in breast cancer cell lines (MCF7), showing significant potential in inducing apoptosis compared to standard chemotherapeutics like doxorubicin .

- Pharmacological Evaluation : A pharmacological study assessed the antinociceptive effects of thiadiazole derivatives, including this compound. It demonstrated both central and peripheral mechanisms of pain relief in animal models .

Future Directions

Given its promising biological activities, future research should focus on:

- In Vivo Studies : Conducting comprehensive in vivo studies to evaluate the pharmacokinetics and long-term safety of the compound.

- Mechanistic Studies : Further elucidating the molecular mechanisms underlying its anticancer and antimicrobial effects.

- Formulation Development : Exploring formulation strategies for enhancing bioavailability and therapeutic efficacy.

Q & A

Q. How do electronic effects of the nitro group influence reactivity and bioactivity?

- Methodology : Electrochemical studies (cyclic voltammetry) quantify redox behavior. Substituent variation (e.g., replacing -NO₂ with -CF₃) and Hammett analysis reveal electronic contributions. Bioactivity shifts are correlated with computed electrostatic potential maps .

Data Contradiction Analysis

-

Example : Conflicting NMR signals for the acetamide proton (e.g., downfield shifts due to hydrogen bonding).

-

Example : Discrepancies in MS fragmentation patterns.

- Resolution : High-resolution MS (HRMS) distinguishes isobaric ions. Collision-induced dissociation (CID) studies map fragmentation pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.